molecular formula C27H35N3O3 B607246 6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole CAS No. 1219925-73-1

6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole

Cat. No. B607246
CAS RN: 1219925-73-1
M. Wt: 449.595
InChI Key: YMYJXFUPMPMETB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains two pyrrolidin-1-yl propoxy groups attached to a benzo[d]oxazole core. Pyrrolidine is a five-membered ring with one nitrogen atom, and propoxy refers to a propyl (three-carbon) group attached through an ether linkage. Benzo[d]oxazole is a fused ring system containing a benzene ring and an oxazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzo[d]oxazole core, followed by the attachment of the pyrrolidin-1-yl propoxy groups. The exact methods would depend on the specific reactions and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and ether linkages. The pyrrolidin-1-yl groups would likely add some degree of flexibility to the molecule, while the benzo[d]oxazole core would be relatively rigid .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The ether linkages might be susceptible to cleavage under acidic or basic conditions, and the benzo[d]oxazole ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and melting/boiling points would be influenced by the functional groups present and the overall shape of the molecule .

Scientific Research Applications

  • Toll-Like Receptor Inhibition : E6446 has been identified as an inhibitor of Toll-like receptors (TLR) 7 and 9. It inhibits TLR signaling in human and mouse cell types and modulates DNA-TLR9 interaction. This property was investigated for potential therapeutic applications in autoimmune diseases like lupus (Lamphier et al., 2014).

  • mRNA Transfection Enhancement : Research indicates that E6446 enhances mRNA transfection when used with certain cell-penetrating peptides (CPPs). This property is significant for gene therapy and research applications, especially in enhancing mRNA transfection efficiency (Bell et al., 2018).

  • Synthesis of Pyrrolidine Derivatives : Studies have also been conducted on the synthesis of pyrrolidine derivatives, which are valuable in various chemical and pharmaceutical applications. These syntheses involve compounds like E6446 as intermediates or related structures (Katritzky et al., 1999).

  • Pharmacological Properties : Various researches have explored the pharmacological properties and biological activities of compounds structurally related to E6446. This includes investigation into their potential as anticonvulsants, analgesics, and their interactions with biological systems (Obniska et al., 2015).

  • Electronic and Optoelectronic Applications : There has been research into the use of oxazole derivatives (related to E6446) in the development of materials for electronic and optoelectronic applications, such as OLEDs. These studies focus on the synthesis and characterization of these compounds (Xing et al., 2017).

Mechanism of Action

Without more specific information, it’s difficult to predict the potential biological activity or mechanism of action of this compound. If it’s intended to be a drug or a probe molecule, its activity would depend on its ability to interact with specific biological targets .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The study and application of this compound would likely depend on its intended use. If it shows promising biological activity, it could be further optimized and studied as a potential drug candidate. Alternatively, it could be used as a probe molecule to study biological processes .

properties

IUPAC Name

6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O3/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30/h7-12,21H,1-6,13-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYJXFUPMPMETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole

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